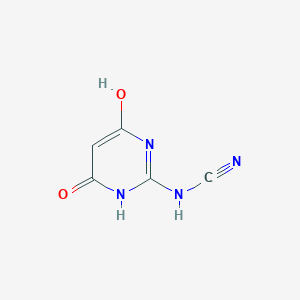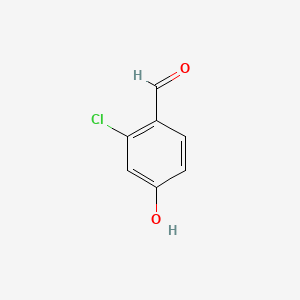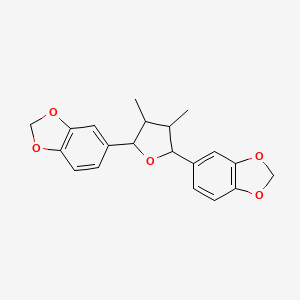
Galbacin
Overview
Description
Galbacin is a naturally occurring lignan, a type of phenylpropanoid dimer, known for its diverse biological activities. It is part of the tetrahydrofuran lignans family, which are characterized by their complex molecular structures and significant pharmacological properties . This compound has been identified in various plant species and is known for its potential therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective effects .
Mechanism of Action
Target of Action
Galbacin is a type of tetrahydrofuran lignan . Lignans are known to have significant biological roles in plants, including protection against herbivores and microbes . They also display a broad spectrum of medicinal effects, including anticancer, anti-inflammatory, neuroprotective, antioxidant, and antiviral activities . .
Mode of Action
It’s synthesized via a modified kowalski one-carbon homologation reaction, which constructs the central γ-butyrolactone framework with the two necessary β,γ-vicinal stereogenic centers . This suggests that this compound might interact with its targets through this γ-butyrolactone framework.
Biochemical Pathways
Lignans, the class of compounds to which this compound belongs, are known to influence a variety of biochemical pathways due to their structural flexibility . These pathways could potentially be related to the medicinal effects of lignans, such as anticancer, anti-inflammatory, neuroprotective, antioxidant, and antiviral activities .
Result of Action
Given that lignans have a broad spectrum of medicinal effects , it can be inferred that this compound might also exhibit similar effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of galbacin involves several steps, starting from commercially available materials. One of the efficient methods for its preparation is the Lewis base-catalyzed enantioselective sulfenylation of unsaturated carboxylic acids . This method includes two enantioselective cyclization reactions: 5-endo and 6-exo thiolactonizations of alkenes, resulting in the formation of chiral sulfenylated lactones . Another approach involves the one-pot homologative γ-butyrolactonization, which constructs the central γ-butyrolactone framework with the necessary β,γ-vicinal stereogenic centers .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Galbacin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its pharmacological properties.
Substitution: Substitution reactions, particularly involving the aromatic rings, can lead to the formation of new compounds with varied biological effects.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens and nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce various functional groups into the aromatic rings, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry: Galbacin serves as a valuable intermediate in the synthesis of other complex organic molecules.
Industry: The compound’s antioxidant properties are utilized in the development of health supplements and cosmetic products.
Comparison with Similar Compounds
Galbacin is structurally similar to other lignans such as chicanine, fragransin A2, galbelgin, and talaumidin . it is unique in its specific stereochemistry and the presence of certain functional groups that contribute to its distinct biological activities. Compared to these similar compounds, this compound exhibits a broader spectrum of pharmacological effects, making it a valuable compound for further research and development.
Similar Compounds
- Chicanine
- Fragransin A2
- Galbelgin
- Talaumidin
These compounds share a similar tetrahydrofuran lignan structure but differ in their specific functional groups and stereochemistry, leading to variations in their biological activities .
Properties
IUPAC Name |
5-[5-(1,3-benzodioxol-5-yl)-3,4-dimethyloxolan-2-yl]-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O5/c1-11-12(2)20(14-4-6-16-18(8-14)24-10-22-16)25-19(11)13-3-5-15-17(7-13)23-9-21-15/h3-8,11-12,19-20H,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUXQRHAJWXPGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(OC1C2=CC3=C(C=C2)OCO3)C4=CC5=C(C=C4)OCO5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



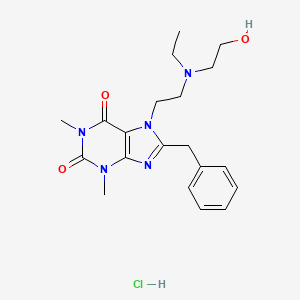
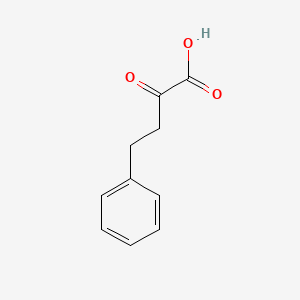
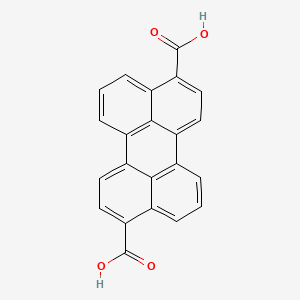
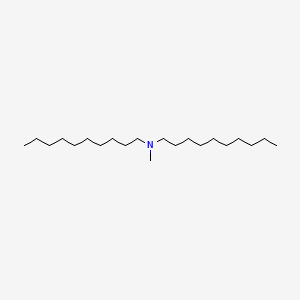
![2-[[2-[(2-Amino-3-methylbutanoyl)amino]-3-methylbutanoyl]amino]-3-methylbutanoic acid](/img/structure/B1630448.png)
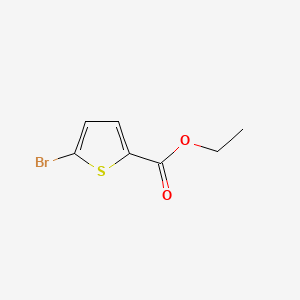
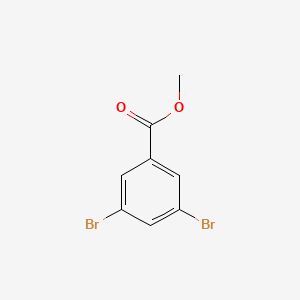
![Diethyl [2,2'-bipyridine]-3,3'-dicarboxylate](/img/structure/B1630454.png)
